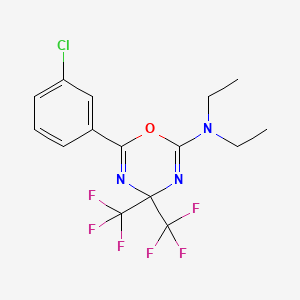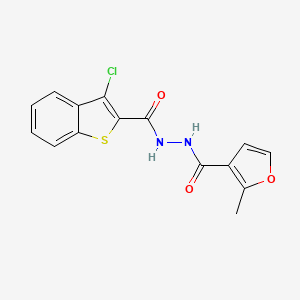![molecular formula C14H11BrO2 B11521716 2-[(2-Bromophenyl)methoxy]benzaldehyde](/img/structure/B11521716.png)
2-[(2-Bromophenyl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromophenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C14H11BrO2. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methoxy group and an aldehyde group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-[(2-Bromophenyl)methoxy]benzaldehyde typically begins with 2-bromophenol and 2-hydroxybenzaldehyde.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of automated systems for precise control of reaction parameters is also common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2-[(2-Bromophenyl)methoxy]benzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Ammonia (NH3) or thiourea (NH2CSNH2) in ethanol under reflux conditions.
Major Products
Oxidation: 2-[(2-Bromophenyl)methoxy]benzoic acid.
Reduction: 2-[(2-Bromophenyl)methoxy]benzyl alcohol.
Substitution: 2-[(2-Aminophenyl)methoxy]benzaldehyde or 2-[(2-Mercaptophenyl)methoxy]benzaldehyde.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2-Bromophenyl)methoxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It serves as a model compound to investigate the interactions of such molecules with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the design and synthesis of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(2-Bromophenyl)methoxy]benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromoanisole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-Methoxybenzaldehyde:
2-Bromobenzaldehyde: Lacks the methoxy group, influencing its chemical behavior and interactions.
Uniqueness
2-[(2-Bromophenyl)methoxy]benzaldehyde is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct reactivity and properties. This combination allows for a broader range of chemical reactions and applications compared to its similar counterparts.
Properties
Molecular Formula |
C14H11BrO2 |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H11BrO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-9H,10H2 |
InChI Key |
CIKFZQTXYOZYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-4-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B11521635.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11521641.png)
![1-[(4-Amino-1,2,5-oxadiazol-3-yl)(methoxyimino)methyl]-4-{4-chloro-2-nitrophenyl}piperazine](/img/structure/B11521648.png)
![(2Z)-1-(morpholin-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11521653.png)

![2-[(E)-[(4-Amino-1,2,5-oxadiazol-3-YL)imino]methyl]-4,6-diiodophenol](/img/structure/B11521659.png)

![3-[2-(4-aminophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11521667.png)

![2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B11521673.png)
![2-methoxy-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide](/img/structure/B11521678.png)
![1-Amino-4-[(2,4,6-trimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B11521696.png)
![4-[(E)-(hydroxyimino){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B11521704.png)
![N-(2,6-diethylphenyl)-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11521712.png)
